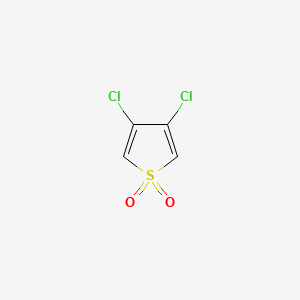
3,4-二氯噻吩-1,1-二氧化物
描述
3,4-Dichlorothiophene 1,1-dioxide is a chemical compound with the molecular formula C4H2Cl2O2S and a molecular weight of 185.03 g/mol. It is a derivative of thiophene, a heterocyclic aromatic organic compound, where two chlorine atoms are substituted at the 3 and 4 positions, and an oxygen atom is added to the sulfur atom, forming a dioxo group.
科学研究应用
3,4-Dichlorothiophene 1,1-dioxide has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound can be used as a probe in biological studies to understand the behavior of thiophene derivatives in biological systems.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
- In living organisms, thiophene 1-oxides (including 3,4-Dichlorothiophene 1,1-dioxide) serve as key intermediates in the metabolism of parent thiophenes, making them relevant in drug metabolism studies .
- 3,4-Dichlorothiophene 1,1-dioxide interacts with its targets through various chemical reactions. For instance, when reacted with cyclopentadiene, it forms 1:1 adducts, acting as a 2π component in Diels–Alder reactions .
- The specific biochemical pathways affected by 3,4-Dichlorothiophene 1,1-dioxide remain largely unexplored. However, its oxidation to the corresponding 1,1-dioxide can be applied in oxidative desulfurization processes, removing sulfur compounds from light oil .
Target of Action
Mode of Action
Biochemical Pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichlorothiophene 1,1-dioxide typically involves the oxidation of 3,4-dichlorothiophene. Common oxidizing agents include hydrogen peroxide (H2O2) or peracetic acid (CH3CO3H) under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, the production of 3,4-Dichlorothiophene 1,1-dioxide may involve continuous flow reactors or batch processes, depending on the scale and specific requirements of the production facility. The choice of oxidizing agent and reaction conditions can vary based on cost, availability, and environmental considerations.
化学反应分析
Types of Reactions: 3,4-Dichlorothiophene 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, often using nucleophiles such as alkyl or aryl halides.
Major Products Formed:
Oxidation Products: Higher oxidation states of the compound.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives where the chlorine atoms are replaced by other functional groups.
相似化合物的比较
Thiophene
Thiophene 1-oxide
Thiophene 1,1-dioxide
2,5-Dichlorothiophene
2,4-Dichlorothiophene
属性
IUPAC Name |
3,4-dichlorothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDAIMONSYOOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1(=O)=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200799 | |
| Record name | 3,4-Dichlorothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52819-14-4 | |
| Record name | Thiophene, 3,4-dichloro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52819-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorothiophene 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052819144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichlorothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichlorothiophene 1,1-Dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROTHIOPHENE 1,1-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/327274TTBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-Dichlorothiophene 1,1-dioxide participate in organic reactions, and what are the typical products obtained?
A1: 3,4-Dichlorothiophene 1,1-dioxide acts as a dienophile in Diels-Alder reactions. [, ] This means it reacts with dienes, which are molecules containing two double bonds, to form six-membered rings. The chlorine substituents on the thiophene ring increase its reactivity as a dienophile.
Q2: What are the structural characteristics of 3,4-Dichlorothiophene 1,1-dioxide?
A2: While the provided abstracts lack specific spectroscopic data, we can infer some structural information:
Q3: Are there alternative compounds or approaches to achieve similar synthetic outcomes?
A3: While 3,4-Dichlorothiophene 1,1-dioxide offers a route to specific chlorinated naphthoquinones and quinoline derivatives, alternative synthetic strategies may exist. For instance, 6,7-dibromo-1,4-naphthoquinone can be synthesized from 2,3-dibromonaphthalene through a series of reactions, including nitration, reduction, diazotization, hydrolysis, and oxidation, followed by alkylation. [] Exploring different synthetic routes can offer advantages in terms of yield, cost-effectiveness, or access to different substitution patterns on the final product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B1587927.png)








